4-Chloro-2-(3-fluorophenyl)benzoic acid
Description
4-Chloro-2-(3-fluorophenyl)benzoic acid is a halogenated benzoic acid derivative characterized by a chlorine substituent at the 4-position and a 3-fluorophenyl group at the 2-position of the benzene ring.
Properties
IUPAC Name |
4-chloro-2-(3-fluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-9-4-5-11(13(16)17)12(7-9)8-2-1-3-10(15)6-8/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJOICBDZNAQFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673457 | |
| Record name | 5-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214367-45-9 | |
| Record name | 5-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-fluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of intermediates, purification, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-fluorophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form different derivatives or reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent can facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different carboxylic acid derivatives or alcohols.
Scientific Research Applications
4-Chloro-2-(3-fluorophenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-fluorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can result in the modulation of biological processes, making it useful in drug development and other applications .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogs of 4-chloro-2-(3-fluorophenyl)benzoic acid, their substituents, and biological activities:
Selectivity and Pharmacological Profiles
- CBA: No activity against TRPM5, TRPM7, or voltage-gated K⁺ channels, unlike flufenamic acid .
- LBA: Retains TRPM4 specificity but with enhanced potency due to the 4-chloro-2-methylphenoxy group .
- Target Compound : The 3-fluorophenyl group may reduce off-target interactions compared to bulkier substituents (e.g., naphthyloxy), though empirical data is needed .
Physicochemical Properties
- Acidity : Electron-withdrawing groups (e.g., -Cl, -CF₃) lower pKa values, increasing solubility in physiological pH environments. The 3-fluorophenyl group may balance acidity and lipophilicity .
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